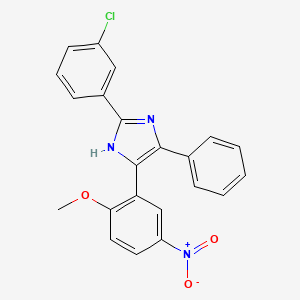![molecular formula C23H19N3O2S B3710295 3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA](/img/structure/B3710295.png)
3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA
Overview
Description
3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea is a complex organic compound that features a benzofuran core, a pyridine moiety, and a thiourea group
Preparation Methods
The synthesis of 3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea typically involves multiple steps:
Synthesis of 3-Methyl-1-benzofuran-2-carboxylic acid: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the benzofuran carbonyl chloride: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.
Coupling with 4-[(pyridin-4-yl)methyl]aniline: The acid chloride is reacted with 4-[(pyridin-4-yl)methyl]aniline to form the amide intermediate.
Formation of the thiourea derivative: The amide intermediate is then treated with thiourea under appropriate conditions to yield the final product.
Chemical Reactions Analysis
3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea has several scientific research applications:
Medicinal Chemistry: The compound’s benzofuran core is known for its antimicrobial properties, making it a potential candidate for developing new antibiotics.
Biological Studies: The thiourea group can interact with various biological targets, making this compound useful in studying enzyme inhibition and protein interactions.
Materials Science: The unique structural features of this compound make it suitable for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea involves its interaction with specific molecular targets:
Enzyme Inhibition: The thiourea group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity.
Protein Binding: The benzofuran and pyridine moieties can interact with protein surfaces, affecting their function and stability.
Comparison with Similar Compounds
3-(3-Methyl-1-benzofuran-2-carbonyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea can be compared with other similar compounds:
3-Methyl-1-benzofuran-2-carboxylic acid: This compound lacks the thiourea and pyridine groups, making it less versatile in biological applications.
4-[(Pyridin-4-yl)methyl]aniline: This compound lacks the benzofuran core, reducing its potential antimicrobial properties.
Thiourea derivatives: Other thiourea derivatives may not have the same structural complexity, limiting their applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
3-methyl-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-15-19-4-2-3-5-20(19)28-21(15)22(27)26-23(29)25-18-8-6-16(7-9-18)14-17-10-12-24-13-11-17/h2-13H,14H2,1H3,(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIDPDPGQRKGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3710223.png)
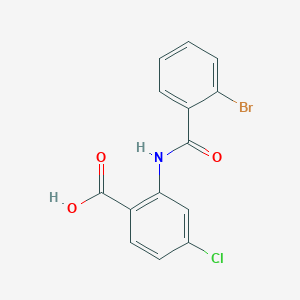
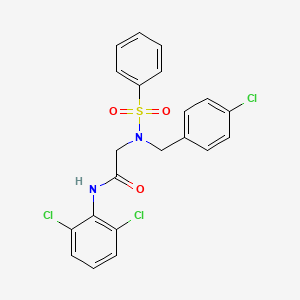
![N-(4-{[4-(2-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3710240.png)
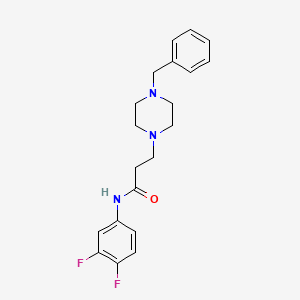
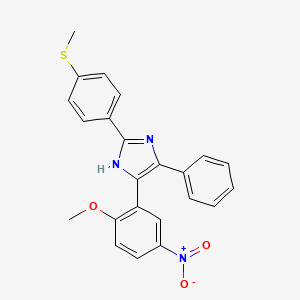
![3-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3710256.png)
![5-{3-[(4-bromobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3710258.png)
![N-benzyl-2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B3710275.png)
![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-amine dihydrochloride](/img/structure/B3710277.png)
![2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE](/img/structure/B3710281.png)
![2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B3710292.png)
![3,4-bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B3710298.png)
